Bismuth-oxygen - 12640-40-3

Bismuth-oxygen

Catalog Number: EVT-8637348
CAS Number: 12640-40-3
Molecular Formula: Bi2O3
Molecular Weight: 465.959 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Bismuth Cation (has active moiety).
Overview

Bismuth-oxygen refers primarily to bismuth(III) oxide, a compound with the molecular formula Bi2O3\text{Bi}_2\text{O}_3. This compound is significant in various industrial applications and scientific research, known for its thermal stability and insolubility in water. Bismuth(III) oxide is commonly found in nature as the mineral bismite and is often produced as a by-product of smelting copper and lead ores. It serves as a fundamental starting point for further bismuth chemistry and has multiple polymorphs, each exhibiting unique properties and structures.

Source

Bismuth(III) oxide can be sourced from natural deposits of bismite or synthesized through several chemical processes, including the oxidation of bismuth metal. Its commercial production is closely linked to mining operations where bismuth is extracted from ores.

Classification

Bismuth(III) oxide is classified as a basic oxide, meaning it readily reacts with acids to form salts. It exhibits various crystallographic forms, including monoclinic, tetragonal, body-centered cubic, and cubic structures, depending on temperature and synthesis conditions.

Synthesis Analysis

Methods

Bismuth(III) oxide can be synthesized using several methods:

  1. Oxidation of Bismuth Metal: Heating bismuth metal in air leads to the formation of bismuth(III) oxide.
  2. Chemical Reactions: Reacting sodium hydroxide with a bismuth salt (e.g., bismuth chloride) or igniting powdered bismuth metal can yield the oxide.
  3. Precipitation Methods: Bismuth nitrate can be reacted with concentrated sodium hydroxide to precipitate bismuth(III) oxide.

Technical Details

The synthesis conditions, such as temperature and reactant concentrations, significantly influence the purity and crystalline structure of the produced bismuth(III) oxide. For instance, high temperatures may favor the formation of the cubic phase, while lower temperatures typically yield the monoclinic phase.

Molecular Structure Analysis

Structure

Bismuth(III) oxide exhibits five distinct crystallographic polymorphs:

  • α-Bi2O3: Monoclinic structure at room temperature.
  • β-Bi2O3: Tetragonal structure at elevated temperatures.
  • γ-Bi2O3: Body-centered cubic structure.
  • δ-Bi2O3: Cubic structure with oxygen vacancies.
  • ε-Bi2O3: A less common form.

The α-phase features layers of oxygen atoms interspersed with bismuth atoms, which occupy different coordination environments (distorted 6 and 5 coordination).

Data

The density of bismuth(III) oxide is approximately 8.90g cm38.90\,\text{g cm}^3, with a melting point around 817C817^\circ \text{C} and a vaporization temperature of 1890C1890^\circ \text{C}. Its high density and thermal stability make it suitable for various applications.

Chemical Reactions Analysis

Reactions

Bismuth(III) oxide participates in several notable chemical reactions:

  1. Reaction with Carbon Dioxide: Bismuth(III) oxide reacts readily with carbon dioxide dissolved in water to form bismuth subcarbonate.
  2. Formation of Bismuthates: It reacts with concentrated sodium hydroxide or potassium hydroxide in the presence of bromine to produce sodium or potassium bismuthate, respectively.

Technical Details

These reactions illustrate the basic nature of bismuth(III) oxide, allowing it to interact with acids and other reactive agents effectively. The formation of salts through these reactions underscores its utility in synthetic chemistry.

Mechanism of Action

Process

The mechanism by which bismuth(III) oxide interacts with acids involves protonation and subsequent salt formation. In aqueous solutions, the basic properties lead to the formation of soluble bismuth complexes, which can further react under specific conditions to yield various products.

Data

The reactivity of bismuth(III) oxide is influenced by factors such as pH and temperature. For example, in highly alkaline conditions (pH near 14), it remains stable while facilitating reactions that produce soluble compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Yellow or white crystalline powder.
  • Density: Approximately 8.90g cm38.90\,\text{g cm}^3.
  • Melting Point: 817C817^\circ \text{C}.
  • Solubility: Insoluble in water but soluble in acids.

Chemical Properties

Bismuth(III) oxide exhibits basic characteristics, reacting readily with acids to form salts. It does not exhibit amphiprotic behavior like some other metal oxides but forms stoichiometric addition compounds when heated with other metal oxides.

Applications

Bismuth(III) oxide has a wide range of applications:

  1. Ceramics and Glasses: Utilized for its thermal stability and insulating properties.
  2. Optical Materials: Employed in optical coatings due to its refractive index.
  3. Catalysts: Acts as a catalyst in various chemical reactions.
  4. Pharmaceuticals: Used in some medicinal formulations for gastrointestinal issues due to its low toxicity compared to other heavy metals.
  5. Fireworks: Produces vibrant colors when used in pyrotechnics (e.g., "Dragon's eggs" effect).
Synthesis Methodologies of Bismuth-Oxygen Nanostructures

Sol-Gel and Electrospinning Hybrid Approaches for 1D Nanostructures

The synergistic combination of sol-gel chemistry and electrospinning enables precise fabrication of one-dimensional (1D) bismuth-oxygen nanostructures with controlled diameters, phases, and compositions. The sol-gel process involves the hydrolysis and polycondensation of bismuth precursors—typically bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or bismuth chloride (BiCl₃)—in alcoholic solvents, forming a viscous sol. This sol is subsequently electrospun under a high-voltage electric field, yielding polymeric nanofibers embedded with bismuth species. A critical calcination step removes the polymer template and induces crystallization into pure bismuth oxide phases, producing continuous ceramic nanofibers or nanotubes [1] [6].

The sol-gel parameters exert profound influence on the spinnability and final morphology. Precursor concentration governs sol viscosity and surface tension. Low-viscosity solutions (< 100 mPa·s) typically yield beaded fibers, while excessively viscous solutions (> 1000 mPa·s) hinder ejection. Optimal viscosities (200-500 mPa·s) facilitate smooth fiber formation. Catalyst choice (e.g., acetic acid vs. hydrochloric acid) and concentration control hydrolysis rates, profoundly impacting gelation kinetics and network structure. Controlled aging times (typically 12-48 hours) ensure sufficient polycondensation for network stability without premature gelation, which would prevent electrospinning [1]. Calcination parameters (temperature ramp rate, final temperature, dwell time, atmosphere) dictate the crystallographic phase and grain size within the nanofibers. Lower calcination temperatures (300-400°C) favor metastable β-Bi₂O₃ phases with high photocatalytic activity, while higher temperatures (> 600°C) promote stable monoclinic α-Bi₂O₃. Slow ramp rates (~1-2°C/min) minimize defects and prevent fiber fracture [1] [6].

Table 1: Key Parameters in Sol-Gel/Electrospinning Synthesis of 1D Bi₂O₃ Nanostructures

ParameterTypical RangeImpact on NanostructureResulting Properties
Precursor Concentration0.1 - 0.5 M Bi³⁺Fiber Diameter (100 nm - 1 µm), Beading vs. Smooth FibersSurface Area, Mechanical Integrity
Solvent SystemEthanol/Water, Acetic AcidSol Stability, Hydrolysis Rate, SpinnabilityFiber Uniformity, Crystallite Size
Polymer CarrierPVP, PVA, PAN (5-15 wt%)Solution Viscosity, Fiber Cohesion during SpinningAspect Ratio, Post-calcination Porosity
Calcination Temperature400°C - 700°CCrystalline Phase (α, β, δ-Bi₂O₃), Grain Size (10-50 nm)Bandgap (2.1-2.8 eV), Electrical Conductivity
Calcination AtmosphereAir, O₂, N₂Oxygen Stoichiometry, Defect ConcentrationPhotocatalytic Activity, Ionic Conductivity

The defining characteristic of electrospun 1D nanostructures is their exceptionally high aspect ratio (> 1000) and tunable diameters (50 nm - 2 µm). This morphology translates to enhanced charge carrier transport along the fiber axis, beneficial for photocatalytic degradation of pollutants like rhodamine B and methyl orange, where extended charge separation lifetimes significantly boost quantum efficiency [1]. Furthermore, the high surface-to-volume ratio facilitates efficient interfacial reactions in electrochemical devices such as solid oxide fuel cells (SOFCs) utilizing δ-Bi₂O₃ electrolytes, where ionic conductivity relies on oxide ion mobility across grain boundaries and interfaces [1] [6]. Nanotubes, fabricated using coaxial electrospinning with sacrificial core polymers, offer additional advantages like increased internal surface area and potential for confined catalysis.

Hydrothermal and Thermal Oxidation Routes for 3D Hierarchical Architectures

Hydrothermal synthesis leverages aqueous chemistry under elevated temperatures (typically 120-220°C) and autogenous pressures (1-100 bar) within sealed autoclaves to construct complex 3D bismuth-oxygen architectures. This method offers exceptional control over crystal growth kinetics, enabling the formation of intricate morphologies like nanoflowers, urchin-like spheres, and porous plates through mechanisms involving dissolution-recrystallization, oriented attachment, and Ostwald ripening [1] [2]. Bismuth precursors (e.g., bismuth nitrate pentahydrate, bismuth citrate) dissolve under hydrothermal conditions, forming soluble complexes like [Bi(OH)₄]⁻ or Bi₆O₄(OH)₄⁴⁺. Mineralizers like sodium hydroxide (NaOH) or ammonia (NH₃·H₂O) critically control solution pH, complexation equilibria, and supersaturation levels, directing nucleation and growth toward specific morphologies [1] [6].

Thermal oxidation provides a complementary gas-solid route, typically involving the controlled heating of metallic bismuth substrates (foils, sputtered films) in oxygen-containing atmospheres (air, O₂, or O₂/N₂ mixtures) at temperatures between 300°C and 600°C. Oxidation kinetics follow parabolic or logarithmic rate laws, with initial nucleation of Bi₂O₃ islands progressing to continuous oxide layers and ultimately complex nanostructures like nanowires, nanobelts, or nanoplates. Precise control over temperature, oxygen partial pressure, and heating duration governs nucleation density, growth rates, and phase selection. Lower temperatures and higher pO₂ favor rapid nucleation of metastable β-Bi₂O₃ nanowires, while higher temperatures promote stable α-Bi₂O₃ plates [3].

Table 2: Hydrothermal and Thermal Oxidation Parameters for 3D Bi₂O₃ Architectures

Synthesis MethodCritical ParameterEffect on MorphologyHierarchical Structure Example
HydrothermalPrecursor TypeNucleation Density, Facet ReactivityBismuth Nitrate → Plates; Bismuth Citrate → Flowers
Solvent Ratio (e.g., EtOH:H₂O)Surface Energy Modulation, Growth KineticsEthanol-Rich → Porous Plate Aggregates [2]
pH / Mineralizer ConcentrationComplexation, Supersaturation, Phase StabilityHigh OH⁻ → Tetragonal β-Bi₂O₃ Urchins
Temperature & TimeCrystallite Size, Ostwald Ripening ExtentHigher T/Longer t → Larger Plates/Flowers
Thermal OxidationSubstrate Purity & RoughnessNucleation Sites Density, AdhesionPolished Foil → Sparse Nanowires; Rough → Dense
Oxygen Partial Pressure (pO₂)Oxidation Rate, Phase Formation (α vs. β)High pO₂ → Rapid β-Bi₂O₃ Nanowire Growth
Temperature Ramp RateNucleation Uniformity, Stress MinimizationSlow Ramp → Homogeneous Nanowire Arrays
Dwell Time at Max TemperatureNanostructure Aspect Ratio, CrystallinityLonger Time → Longer Nanowires/Larger Plates

The defining advantage of these routes lies in creating hierarchical porosity. Solvent-mediated hydrothermal synthesis, particularly using ethanol-water mixtures, induces mesoporous plate-like β-Bi₂O₃ structures with surface areas exceeding 60 m²/g [2]. This multi-scale porosity—combining macropores between plates, mesopores within plates, and intrinsic micropores—dramatically enhances light harvesting through multi-reflection events and provides abundant accessible active sites. Consequently, these architectures exhibit superior photocatalytic degradation rates for antibiotics like ciprofloxacin and dyes like methylene blue under visible light compared to nanoparticles or dense films. Similarly, nanowire arrays grown via thermal oxidation offer directional charge transport pathways beneficial for photoelectrochemical water splitting or gas sensing applications [1] [2] [3].

Melt-Quenching and Nanocrystallization for Phase-Stabilized Composites

Melt-quenching and controlled nanocrystallization are essential for stabilizing metastable bismuth oxide phases (notably the high-ionic conductivity cubic δ-phase, γ-Bi₂O₃, or ε-Bi₂O₃) at room temperature within glass matrices or as nanocomposites. Bismuth oxide exhibits pronounced polymorphism: α-Bi₂O₃ (monoclinic, stable < 729°C), δ-Bi₂O₃ (fluorite cubic, stable 729-825°C), β-Bi₂O₃ (tetragonal), γ-Bi₂O₃ (body-centered cubic), and ε-Bi₂O₃ (orthorhombic). The δ-phase possesses exceptionally high ionic conductivity (> 1 S/cm at 750°C) due to its highly defective fluorite structure with 25% vacant oxygen sites, making it desirable for low-temperature SOFC electrolytes. However, pure δ-Bi₂O₃ rapidly transforms to α-phase upon cooling below 729°C [1] [5] [6].

Melt-quenching circumvents this by rapidly cooling (quenching rates > 10² K/s) a homogeneous melt of Bi₂O₃ mixed with stabilizers (e.g., Y₂O₃, Dy₂O₃, Er₂O₃, WO₃, B₂O₃, SiO₂) from above the melting point (≈825°C). This kinetic trapping prevents equilibrium phase transformations, yielding glasses or amorphous solids where Bi³⁺ ions are locked in a disordered environment resembling the δ-phase. Subsequent controlled thermal annealing (typically 350-500°C) induces the nucleation and growth of δ-Bi₂O₃ nanocrystals within the amorphous matrix. The stabilizers play dual roles: 1) They form a viscous glass network during quenching (e.g., SiO₂, B₂O₃), and 2) Their cations (Y³⁺, Dy³⁺, Er³⁺, W⁶⁺) dissolve into the δ-Bi₂O₃ lattice during crystallization, substituting for Bi³⁺ and introducing charge-compensating oxygen vacancies that thermodynamically stabilize the cubic phase at room temperature [1] [6].

Table 3: Phase Stabilization in Bismuth Oxide via Melt-Quenching/Nanocrystallization

Stabilizer SystemQuenching MediumAnnealing ConditionsDominant Stabilized PhaseKey Property Enhancement
Rare Earth Oxides (Y₂O₃, Dy₂O₃)Air Jet / Metal Plate400-450°C / 1-5 hoursδ-Bi₂O₃ (Nanocrystals 10-30 nm)High Ionic Conductivity (σ₆₀₀°C > 0.1 S/cm)
Tungsten Oxide (WO₃)Water / Roller Quenching480-520°C / 0.5-2 hoursε-Bi₂O₃ / δ-Bi₂O₃ CompositeVisible Light Photocatalysis (ε-phase)
Borophosphate GlassCold Pressed Brass Molds380-420°C / Controlled Timeβ-Bi₂O₃ / δ-Bi₂O₃Tunable Bandgap (2.4-2.7 eV)
Silicate GlassLiquid N₂Not Required (Fully Amorphous)Amorphous Bi₂O₃-Rich PhaseUltraviolet Shielding (Cut-off ~380 nm)

The resulting composites exhibit unique properties. Nanocrystalline δ-Bi₂O₃ embedded in a rigid amorphous matrix maintains high ionic conductivity while gaining mechanical stability and preventing grain growth or phase transformation during thermal cycling—critical for durable SOFC electrolytes. The amorphous silicate glasses rich in Bi₂O₃ act as superior ultraviolet blockers due to their high refractive index and defined absorption edge near 380 nm, making them suitable for protective coatings [5] [6]. Nanocrystallization of metastable β- or ε-Bi₂O₃ phases within tailored matrices enhances visible light absorption and charge separation in photocatalytic composites, outperforming common photocatalysts like titania (TiO₂) in specific wavelength ranges [1] [5].

Dopant-Induced Morphological Control in Solid Solutions

Introducing dopant ions or surfactant molecules during synthesis represents a powerful strategy for manipulating the nucleation kinetics, surface energies, and growth habits of bismuth-oxygen crystals, enabling precise morphological control in solid solutions. Dopants can be categorized as cationic (substituting for Bi³⁺) or anionic (substituting for O²⁻), while surfactants adsorb onto specific crystal facets, altering their relative growth rates.

Cationic Dopants: Metal ions (Co²⁺, Fe³⁺, Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Er³⁺, W⁶⁺, Mo⁶⁺) incorporate into the Bi₂O₃ lattice, creating solid solutions Bi(2-x)MxO_(3±δ). The ionic radius, charge, and concentration of the dopant critically influence the stabilized phase and morphology. Larger isovalent ions (e.g., La³⁺, r=1.032 Å vs. Bi³⁺ CN6 r=1.03 Å) primarily stabilize the δ-phase and can promote anisotropic growth. Higher-valent dopants (e.g., W⁶⁺, Mo⁶⁺) introduce oxygen vacancies for charge compensation, stabilizing high-temperature phases and often inducing plate-like or rod-like morphologies by adsorbing onto specific facets during hydrothermal growth. Doping levels typically range from 1-10 mol%. Co²⁺ doping during hydrothermal synthesis, for instance, yields uniform β-Bi₂O₃ nanorods due to preferential adsorption of Co species onto (001) facets, suppressing growth along the c-axis and promoting elongation [1] [8].

Anionic Dopants: Halides (F⁻, Cl⁻, Br⁻, I⁻) partially substitute for O²⁻, forming bismuth oxyhalides (BiOX, X=F, Cl, Br, I) or doped Bi₂O₃. The electronegativity and size of the halide influence layer stacking and interlayer interactions, profoundly impacting morphology. Fluoride ions (F⁻), due to their small size and high electronegativity, readily incorporate into Bi₂O₃ lattices, often stabilizing metastable phases and inducing nanoplate formation by adsorbing onto basal planes. Chloride (Cl⁻) favors the growth of BiOCl nanoplatelets or nanosheets [1].

Surfactant-Mediated Control: Ionic and non-ionic surfactants (CTAB - Cetyltrimethylammonium Bromide, SDS - Sodium Dodecyl Sulfate, PEG - Polyethylene Glycol, PVP - Polyvinylpyrrolidone) act as capping agents and soft templates. Their polar head groups selectively bind to specific crystallographic planes via electrostatic or coordinative interactions, lowering their surface energy and inhibiting growth perpendicular to those planes. CTAB, a cationic surfactant, strongly adsorbs onto negatively charged facets of Bi₂O₃ in basic media, facilitating the anisotropic growth of nanorods with high aspect ratios. SDS, an anionic surfactant, promotes plate-like morphologies under acidic conditions. PEG and PVP, non-ionic polymers, generally control particle size and prevent aggregation through steric hindrance but can also promote specific shapes depending on chain length and concentration [8].

Table 4: Dopant and Surfactant Effects on Bismuth-Oxygen Nanostructure Morphology

Modifier TypeExampleSynthesis RouteDominant MorphologyMechanismApplication Benefit
Cationic DopantCo²⁺ (2-5 mol%)HydrothermalUniform Nanorods (Dia: 50 nm, L: 1 µm)Selective Facet Poisoning (001 planes)Enhanced Photocarrier Transport
W⁶⁺ (3-8 mol%)Sol-Gel / CalcinationMesoporous MicrospheresVacancy-Induced Surface RougheningHigh Surface Area Catalysis/Supercapacitors
Er³⁺ (1-10 mol%)Melt-QuenchingStabilized δ-Bi₂O₃ NanograinsIonic Radius Matching, Defect StabilizationLow-Temperature Ionic Conductors
Anionic DopantF⁻Hydrothermal / PrecipitationThin Nanoplates (< 20 nm thick)Incorporation into (001) Planes, Growth InhibitionQuantum Confinement Effects
Cationic SurfactantCTABPrecipitation / HydrothermalExtended Nanorods (Aspect Ratio > 20) [8]Strong Adsorption on Negatively Charged FacetsSupercapacitor Electrodes (High Rate) [8]
Anionic SurfactantSDSMicroemulsion / HydrothermalHexagonal NanoplatesMicelle Templating, Adsorption on Polar FacetsPhotocatalysis (Exposed Reactive Facets)
Non-ionic SurfactantPVP (K30)Polyol / ReductionSpherical Nanoparticles (20-50 nm)Steric Stabilization, Isotropic GrowthDispersibility for Biomedical Applications

The impact of dopants/surfactants on material performance is profound. CTAB-mediated Bi₂O₃ nanorods exhibit superior supercapacitor performance (specific capacity ≈ 550 C g⁻¹ at 5 A g⁻¹) compared to PEG- or SDS-derived structures due to their extended 1D morphology facilitating rapid ion diffusion (diffusion coefficient ≈ 85.6 × 10⁻¹² cm² s⁻¹) and electron transport, alongside excellent cycling stability (92% retention after 5000 cycles) [8]. Rare-earth dopants (e.g., Eu³⁺, Sm³⁺) introduce intra-4f energy levels, enabling efficient energy transfer processes for enhanced photocatalysis or tunable photoluminescence. The precise tailoring of morphology and surface chemistry through dopants and surfactants thus unlocks the full potential of bismuth-oxygen nanostructures for targeted technological applications.

Properties

CAS Number

12640-40-3

Product Name

Bismuth-oxygen

IUPAC Name

dibismuth;oxygen(2-)

Molecular Formula

Bi2O3

Molecular Weight

465.959 g/mol

InChI

InChI=1S/2Bi.3O/q2*+3;3*-2

InChI Key

TYIXMATWDRGMPF-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Bi+3].[Bi+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.